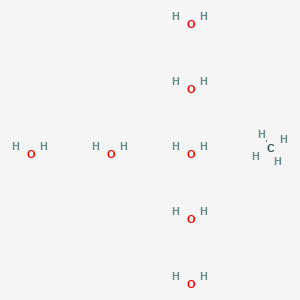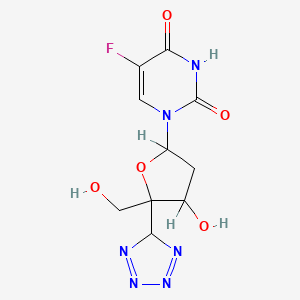
Uridine, 2'-deoxy-5-fluoro-4'-C-5H-tetrazol-5-yl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®-, also known as 5-Fluoro-2’-deoxyuridine, is a fluorinated pyrimidine analog. This compound is primarily recognized for its role as an antineoplastic agent, which means it is used in the treatment of cancer. It functions by inhibiting DNA synthesis, making it a valuable tool in cancer research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- typically involves the fluorination of 2’-deoxyuridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield uracil derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
The major products formed from these reactions include various fluorinated uracil derivatives and other nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized in cancer therapy as an antineoplastic agent. It is particularly effective against colorectal carcinomas and other solid tumors.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug development .
Wirkmechanismus
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer therapy.
2’-Deoxyuridine: A non-fluorinated analog used in DNA synthesis studies.
5-Fluoro-5’-deoxyuridine: A derivative with similar antineoplastic properties .
Uniqueness
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- is unique due to its specific fluorination pattern, which enhances its ability to inhibit thymidylate synthase. This makes it more effective in certain cancer treatments compared to its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
64295-05-2 |
|---|---|
Molekularformel |
C10H11FN6O5 |
Molekulargewicht |
314.23 g/mol |
IUPAC-Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-5-(5H-tetrazol-5-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN6O5/c11-4-2-17(9(21)12-7(4)20)6-1-5(19)10(3-18,22-6)8-13-15-16-14-8/h2,5-6,8,18-19H,1,3H2,(H,12,20,21) |
InChI-Schlüssel |
FCPSDIHEYJYLDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)(CO)C3N=NN=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

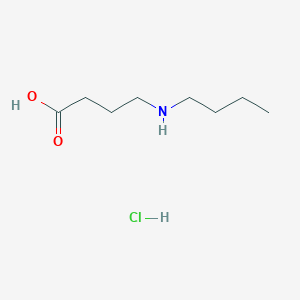

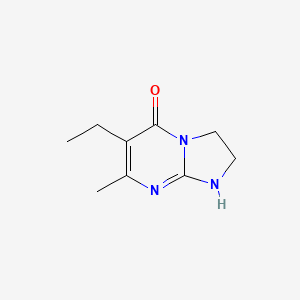
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
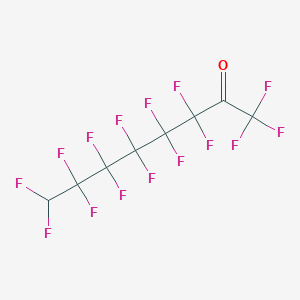
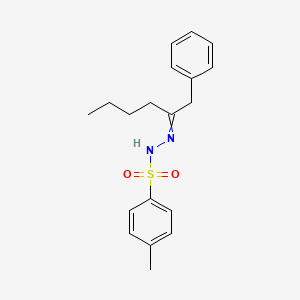

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
